1-bromo-3-hydroxy-3-methylbutan-2-one
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Overview
Description
1-bromo-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H9BrO2 It is a brominated derivative of 3-hydroxy-3-methyl-2-butanone, characterized by the presence of a bromine atom, a hydroxyl group, and a ketone functional group
Mechanism of Action
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
It’s known that brominated compounds can participate in various reactions, such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18102800 . Its LogP value, which indicates its lipophilicity and can impact its absorption and distribution, is 0.72130 .
Result of Action
It’s known that the compound can be used as an important intermediate in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-hydroxy-3-methyl-2-butanone. For instance, the compound is flammable and can dissolve in organic solvents . It should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-3-hydroxy-3-methylbutan-2-one can be synthesized through the bromination of 3-hydroxy-3-methyl-2-butanone. The process typically involves the addition of bromine to a solution of 3-hydroxy-3-methyl-2-butanone in an appropriate solvent, such as methanol, under controlled temperature conditions. The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-bromo-3-hydroxy-3-methyl-2-butanone may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and concentration of reactants, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-3-hydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-bromo-3-methyl-2-butanone.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products include 3-hydroxy-3-methyl-2-butanone derivatives with different substituents replacing the bromine atom.
Oxidation: The major product is 1-bromo-3-methyl-2-butanone.
Reduction: The major product is 1-bromo-3-hydroxy-3-methyl-2-butanol.
Scientific Research Applications
1-bromo-3-hydroxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Bromo-3-methyl-2-butanone: Similar structure but lacks the hydroxyl group.
3-Hydroxy-3-methyl-2-butanone: Similar structure but lacks the bromine atom.
3-Bromo-2-butanone: Similar structure but lacks the methyl and hydroxyl groups.
Uniqueness: 1-bromo-3-hydroxy-3-methylbutan-2-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and makes it a valuable compound in research and industry.
Properties
IUPAC Name |
1-bromo-3-hydroxy-3-methylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(2,8)4(7)3-6/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWKJAQRVLPKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23386-78-9 |
Source
|
Record name | 1-bromo-3-hydroxy-3-methylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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